N-(2-Chlorophenyl)picolinamide N-(2-Chlorophenyl)picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13156594
InChI: InChI=1S/C12H9ClN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol

N-(2-Chlorophenyl)picolinamide

CAS No.:

Cat. No.: VC13156594

Molecular Formula: C12H9ClN2O

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chlorophenyl)picolinamide -

Specification

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
IUPAC Name N-(2-chlorophenyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C12H9ClN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16)
Standard InChI Key HZVXGDNZIYQFOO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl

Introduction

Chemical Identity and Structural Properties

N-(2-Chlorophenyl)picolinamide belongs to the picolinamide family, featuring a pyridine-2-carboxamide core substituted with a 2-chlorophenyl group at the amide nitrogen. Its IUPAC name is N-(2-chlorophenyl)pyridine-2-carboxamide, and its canonical SMILES representation is C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl. The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets.

Table 1: Molecular Properties of N-(2-Chlorophenyl)picolinamide

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O
Molecular Weight232.66 g/mol
IUPAC NameN-(2-chlorophenyl)pyridine-2-carboxamide
CAS NumberNot publicly disclosed
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl
InChI KeyHZVXGDNZIYQFOO-UHFFFAOYSA-N

The 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in neurological applications .

Synthetic Methodologies

Direct C–H/N–H Coupling

A Pd-catalyzed C–H/N–H coupling strategy enables efficient synthesis of picolinamide derivatives. In a study by Thieme et al. (2021), picolinamide acted as a directing group to facilitate cyclization of 2,2-difluoro-2-phenylethan-1-amines into fluoroindoles and difluoroindolines . While this method targeted fluorinated products, analogous routes could synthesize N-(2-chlorophenyl)picolinamide by substituting the amine precursor.

Amide Bond Formation

A common approach involves coupling 2-chloroaniline with picolinic acid derivatives. For example, PMC (2011) described synthesizing N-(4-acetamido)-phenylpicolinamides via acylation of nitroanilines followed by hydrogenation and amide formation . Adapting this protocol, 2-chloroaniline could react with picolinyl chloride to yield N-(2-chlorophenyl)picolinamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR of N-(2-chlorophenyl)picolinamide would exhibit resonances for the pyridine ring (δ 7.5–8.5 ppm) and aromatic protons of the 2-chlorophenyl group (δ 7.0–7.4 ppm). The amide proton typically appears downfield (δ 9.5–10.5 ppm) due to hydrogen bonding.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 232.04 [M+H]⁺, with fragments corresponding to the loss of Cl (35.45 Da) and the pyridine moiety .

Biological Activities and Mechanisms

Metabotropic Glutamate Receptor Modulation

N-(2-Chlorophenyl)picolinamide derivatives exhibit potent activity as positive allosteric modulators (PAMs) of mGlu4 receptors. Compound 52 (N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide) demonstrated submicromolar EC₅₀ values (282–656 nM) and crossed the blood-brain barrier, achieving brain concentrations of 949.76 ng/mL . This positions it as a candidate for treating anxiety and schizophrenia, with effects comparable to clozapine in preclinical models .

Fungicidal Activity

Picolinamide derivatives inhibit the bc₁ complex in mitochondria, disrupting cellular respiration in fungi. ACS Journal of Agricultural and Food Chemistry (2024) reported that UK-2A analogs with substituted phenyl rings showed IC₅₀ values of 6.05 μM against the porcine bc₁ complex . While N-(2-chlorophenyl)picolinamide’s fungicidal activity remains underexplored, structural similarities suggest potential efficacy against Phytophthora and Plasmopara species .

Table 2: Biological Activity of Selected Picolinamide Derivatives

CompoundTargetEC₅₀/IC₅₀Application
52 mGlu4 receptor282 nMAntipsychotic
UK-2A bc₁ complex6.05 μMFungicide
ADX88178 mGlu4 receptor150 nMNeuroprotection

Structure-Activity Relationships (SAR)

The 2-chlorophenyl group is critical for target engagement. In mGlu4 PAMs, chloro substituents at the ortho position enhance receptor affinity by filling hydrophobic pockets . Conversely, replacing the chlorophenyl with cyanophenyl (as in N-(2-cyanophenyl)picolinamide) reduces activity, highlighting the importance of halogen interactions .

For fungicidal activity, electron-withdrawing groups (e.g., Cl) on the phenyl ring improve bc₁ inhibition by stabilizing charge-transfer interactions with His201 and Asn228 .

Future Directions

  • Neurological Therapeutics: Optimizing brain penetration and selectivity for mGlu4 over mGlu7/8 receptors could yield novel anxiolytics .

  • Agrochemical Development: Hybridizing N-(2-chlorophenyl)picolinamide with strobilurin motifs may broaden fungicidal spectra .

  • Drug Delivery Systems: Nanoformulations could enhance solubility and bioavailability for in vivo applications.

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